molecular formula C7H5F4NS B3042368 2-Fluoro-4-(trifluoromethylthio)aniline CAS No. 596850-17-8

2-Fluoro-4-(trifluoromethylthio)aniline

Cat. No.: B3042368
CAS No.: 596850-17-8
M. Wt: 211.18 g/mol
InChI Key: QNQRDYVNFVFUES-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethylthio)aniline is an organic compound with the molecular formula C7H5F4NS. It is characterized by the presence of a fluorine atom and a trifluoromethylthio group attached to an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(trifluoromethylthio)aniline typically involves the introduction of the trifluoromethylthio group to a fluorinated aniline derivative. One common method involves the reaction of 2-fluoroaniline with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-(trifluoromethylthio)aniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom on the aniline ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Major Products:

    Nucleophilic Substitution: Formation of substituted aniline derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines

Scientific Research Applications

2-Fluoro-4-(trifluoromethylthio)aniline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules, including heterocycles and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(trifluoromethylthio)aniline is primarily based on its ability to interact with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

    2-Fluoro-4-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a trifluoromethylthio group.

    4-(Trifluoromethyl)aniline: Lacks the fluorine atom on the aniline ring.

    4-(Trifluoromethylthio)aniline: Similar but without the fluorine atom

Uniqueness: 2-Fluoro-4-(trifluoromethylthio)aniline is unique due to the presence of both fluorine and trifluoromethylthio groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s reactivity and potential for diverse applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

2-fluoro-4-(trifluoromethylsulfanyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NS/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQRDYVNFVFUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596850-17-8
Record name 2-fluoro-4-[(trifluoromethyl)sulfanyl]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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